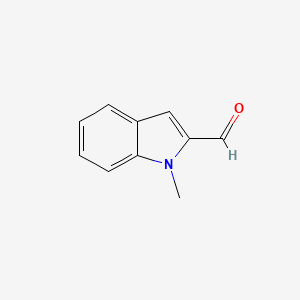

1-Methyl-1H-indole-2-carbaldehyde

Beschreibung

Historical Context of Indole (B1671886) Chemistry Research

The journey into indole chemistry began in the mid-19th century, intricately linked to the study of the dye indigo (B80030). wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.org The name "indole" itself is a blend of "indigo" and "oleum," referencing its initial isolation from the treatment of indigo dye with oleum. wikipedia.org Early research was heavily focused on its role in dyestuffs. However, the 1930s marked a significant turning point as the indole scaffold was identified in a vast array of crucial alkaloids, including tryptophan and auxins, sparking intensified and ongoing research into its derivatives. wikipedia.org One of the most significant early synthetic methods, the Fischer indole synthesis, was developed in 1883 by Emil Fischer and remains a cornerstone for creating substituted indoles. creative-proteomics.com

Significance of Indole Scaffold in Chemical and Biological Sciences

The indole scaffold is often described as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological receptors. nih.gov This versatility has led to the development of numerous drugs containing the indole substructure, targeting a broad spectrum of therapeutic areas. nih.gov Its presence is fundamental to many biologically active molecules, both natural and synthetic. nih.gov

In the biological realm, indole and its derivatives are ubiquitous. The essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor to a vast number of secondary metabolites. nih.govmdpi.com Important biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) are indole derivatives, highlighting their critical roles in physiological processes. wikipedia.orgmdpi.com Furthermore, plant hormones like indole-3-acetic acid are vital for regulating plant growth. wikipedia.org The indole nucleus is also a key component of many alkaloids with significant pharmacological activities. nih.gov

From a chemical standpoint, the indole ring's unique electronic properties, characterized by its π-excessive nature, make it highly reactive, particularly in electrophilic substitution reactions. creative-proteomics.combhu.ac.in This reactivity allows for the synthesis of a diverse array of derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. creative-proteomics.com

Classification of Indole Derivatives

Indole derivatives can be broadly classified based on the nature and position of the substituents on the indole ring. A primary classification distinguishes between non-isoprenoid and isoprenoid indole alkaloids. wikipedia.org

Non-isoprenoid indole alkaloids are simpler derivatives and can be further categorized into:

Simple indole derivatives: These include compounds with basic substitutions on the indole ring. wikipedia.org

Simple β-carboline derivatives: These feature a pyridine (B92270) ring fused to the indole structure. wikipedia.org

Pyrroloindole alkaloids: These possess a pyrrole (B145914) ring attached to the indole nucleus. wikipedia.org

Isoprenoid indole alkaloids incorporate isoprene (B109036) units in their structure and are often more complex. They are subdivided into:

Hemiterpenoids: Such as ergot alkaloids. wikipedia.org

Monoterpenoids: This large group includes compounds like strictosidine, catharanthine, and yohimbine. wikipedia.org

This classification helps to organize the vast and structurally diverse family of indole-containing compounds. wikipedia.org

Overview of 1-Methyl-1H-indole-2-carbaldehyde within the Indole Family

This compound is a derivative of indole characterized by a methyl group attached to the nitrogen atom (position 1) and a carbaldehyde (or formyl) group at position 2 of the indole ring. cymitquimica.comsigmaaldrich.com This substitution pattern places it within the class of N-substituted indole-2-carboxaldehydes.

The presence of the electron-withdrawing aldehyde group at the 2-position and the methyl group at the 1-position significantly influences the chemical reactivity of the indole nucleus. The aldehyde group can undergo various transformations such as oxidation to a carboxylic acid or reduction to an alcohol. The indole ring itself can participate in electrophilic substitution reactions, although the reactivity is modulated by the existing substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Melting Point | 81-85 °C |

| Appearance | Solid |

| CAS Number | 27421-51-8 |

This compound serves as a valuable building block in organic synthesis for the preparation of more complex heterocyclic systems and molecules with potential biological activities. sigmaaldrich.com For instance, it is a reactant in the synthesis of deazapurine isosteres, bis(indolyl)methanes with antimicrobial and antioxidant properties, and various other heterocyclic structures. sigmaaldrich.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

| Indigo |

| Isatin |

| Oxindole |

| Tryptophan |

| Serotonin |

| Melatonin |

| Indole-3-acetic acid |

| Strictosidine |

| Catharanthine |

| Yohimbine |

| Deazapurine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNGPIOSWCMJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295922 | |

| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27421-51-8 | |

| Record name | 27421-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylindole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyl 1h Indole 2 Carbaldehyde and Its Derivatives

Direct Synthetic Routes to 1-Methyl-1H-indole-2-carbaldehyde

Modified Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds. sid.irwikipedia.org The classical approach involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium salt. wikipedia.orgchemistrysteps.com This electrophilic species then reacts with the substrate to introduce a formyl group. chemistrysteps.comorganic-chemistry.org For the synthesis of this compound, modifications to the standard Vilsmeier-Haack conditions have been explored to optimize yield and reaction efficiency. These modifications often involve variations in the formylating agent, solvent, and reaction temperature.

The formylation of 1-methylindole (B147185) preferentially occurs at the 3-position due to the electronic properties of the indole (B1671886) ring. However, by blocking the 3-position or through careful control of reaction conditions, formylation at the 2-position can be achieved. The reaction is a powerful tool for the synthesis of various heterocyclic compounds. ijpcbs.com

A recent advancement in this area is the development of a catalytic version of the Vilsmeier-Haack reaction. This method utilizes a phosphine (B1218219) oxide catalyst to facilitate the formylation of indoles under milder conditions, which can be beneficial for substrates with sensitive functional groups. orgsyn.org

Oxidation of Precursor Methylindoles or Indole-2-carboxylic Acids

An alternative synthetic route to this compound involves the oxidation of suitable precursors, such as 1,2-dimethyl-1H-indole or 1-methyl-1H-indole-2-carboxylic acid. The oxidation of the methyl group at the 2-position of 1,2-dimethyl-1H-indole can yield the desired aldehyde. Various oxidizing agents can be employed for this transformation, and the choice of reagent is critical to prevent over-oxidation to the carboxylic acid.

Similarly, the corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid, can be reduced to the aldehyde. However, selective reduction of a carboxylic acid to an aldehyde can be challenging and often requires specific reagents to avoid further reduction to the alcohol.

Research has shown that the enzymatic oxidation of indole derivatives can lead to the formation of various products. For instance, the oxidation of 1-methyl-indole-3-acetaldehyde has been studied, indicating that biological systems can also facilitate such transformations. dtic.mil While not a direct synthesis of the title compound, this highlights the potential for oxidative pathways in the metabolism and synthesis of indole aldehydes.

Fischer Indole Synthesis Variations

The Fischer indole synthesis is a cornerstone in the preparation of indoles, discovered by Emil Fischer in 1883. wikipedia.orgthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com To synthesize this compound using this method, a suitable N-methylphenylhydrazine would be reacted with a glyoxal (B1671930) derivative.

Key features of the Fischer indole synthesis include:

The reaction can often be performed as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.combyjus.com

The choice of acid catalyst, which can be a Brønsted or Lewis acid, can influence the reaction outcome. wikipedia.org

The reaction is versatile, allowing for the preparation of a wide range of substituted indoles. tcichemicals.com

Variations of the Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and employ more readily available starting materials. rsc.org For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org Another variation involves the use of microwave assistance to accelerate the reaction. organic-chemistry.org These modern adaptations make the Fischer indole synthesis a highly practical and versatile method for accessing complex indole structures. rsc.org

Synthesis of Substituted this compound Derivatives

Synthesis of Halogenated Derivatives (e.g., 3-bromo-, 5-chloro-, 5-fluoro-)

The synthesis of halogenated derivatives of this compound is of significant interest due to the role of halogens in modulating the biological activity and physicochemical properties of molecules.

3-Bromo-1-methyl-1H-indole-2-carbaldehyde: The synthesis of this derivative can be achieved through the bromination of this compound. Direct bromination of the indole ring often occurs at the most nucleophilic position, which is typically the 3-position. Alternatively, one could start with a pre-brominated indole precursor and then introduce the formyl group at the 2-position.

5-Chloro-1-methyl-1H-indole-2-carbaldehyde: This compound can be synthesized starting from 4-chloro-2-methylaniline (B164923) through a multi-step process. google.com The Vilsmeier-Haack reaction is a common method for introducing the formyl group onto the indole nucleus. google.com

5-Fluoro-1-methyl-1H-indole-2-carbaldehyde: The introduction of a fluorine atom can significantly alter the properties of a molecule. The synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde can be approached by using a fluorinated starting material, such as 5-fluoro-2-oxindole, and then building the desired substituted indole-2-carbaldehyde structure. nih.gov Various synthetic strategies for preparing fluoroindoles have been developed, including variations of the Fischer, Bischler, and Sugasawa indole syntheses. diva-portal.org

Below is a data table summarizing the synthesis of some halogenated indole-2-carbaldehyde derivatives.

| Compound | Starting Material | Reagents and Conditions | Reference |

| 5-Chloro-1H-indole-3-carbaldehyde | 4-Chloro-2-methylaniline | 1. Vilsmeier reagent (from DMF and POCl₃), 0°C to rt, 1h; 2. 85°C, 5h; 3. Saturated Na₂CO₃ solution | google.com |

| 5-Bromo-1H-indole-3-carbaldehyde | 4-Bromo-2-methylaniline | 1. Vilsmeier reagent (from DMF and POCl₃), 0°C to rt, 1h; 2. 90°C, 9h; 3. Saturated Na₂CO₃ solution | google.com |

| 7-Bromo-2-methyl-1H-indole-3-carbaldehyde | 2-Methylindole | 1. N-Bromosuccinimide (NBS) for bromination; 2. Vilsmeier-Haack reaction for formylation | |

| 5-Fluoro-2-oxindole derivatives | 5-Fluoro-2-oxindole | Substituted aromatic aldehydes, KOH, EtOH, rt, 3h | nih.gov |

Synthesis of Phenyl-Substituted Derivatives (e.g., 3-(4-fluorophenyl)-)

The introduction of a phenyl group, particularly at the C3-position of the indole ring, creates a class of compounds with significant interest in medicinal chemistry. The synthesis of derivatives such as 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde often requires multi-step sequences that strategically build the molecule.

A common approach involves the construction of the substituted indole core followed by formylation at the C2-position. Palladium-catalyzed cross-coupling reactions are instrumental in forming the crucial C3-aryl bond. Methodologies like the Suzuki, Stille, or Hiyama couplings are employed, typically reacting a 3-halo-indole derivative with an appropriate organoboron, organotin, or organosilicon reagent, respectively. More recent developments focus on direct C-H arylation, which circumvents the need for pre-halogenation of the indole ring, thus offering a more atom-economical route. nih.govrsc.org

For example, the synthesis of the related compound 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde involves the formation of the indole core, introduction of the fluorophenyl group, and subsequent incorporation of the aldehyde functionality. ontosight.ai The fluorine atom on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability. ontosight.ai

A generalized synthetic pathway for such derivatives is outlined below:

| Step | Description | Key Reagents | Purpose |

| 1 | N-Alkylation | 1H-indole-2-carboxylate, Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | Introduction of the N-methyl group. |

| 2 | Halogenation | N-methyl-indole-2-carboxylate, NBS or Br₂ | Introduction of a halogen (e.g., Br) at the C3 position for subsequent coupling. |

| 3 | Palladium-Catalyzed Cross-Coupling | 3-Bromo-N-methyl-indole-2-carboxylate, 4-Fluorophenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Formation of the C3-aryl bond. |

| 4 | Reduction of Ester | 3-(4-fluorophenyl)-N-methyl-indole-2-carboxylate, LiAlH₄ or DIBAL-H | Reduction of the ester at C2 to a primary alcohol. |

| 5 | Oxidation to Aldehyde | 3-(4-fluorophenyl)-N-methyl-indol-2-yl)methanol, MnO₂ or Dess-Martin periodinane | Oxidation of the alcohol to the final carbaldehyde product. rsc.org |

This interactive table outlines a plausible, generalized route for synthesizing C3-phenyl-substituted indole-2-carbaldehydes.

Synthesis of N-Substituted Indole Derivatives (beyond methyl)

While the N-methyl group is common, modifying the substituent on the indole nitrogen is a key strategy for tuning the molecule's properties. Various alkyl and aryl groups beyond methyl, such as benzyl (B1604629), ethyl, and isopropyl, can be introduced, primarily through N-alkylation of a suitable indole precursor. acs.orgresearchgate.net

The most straightforward method involves the reaction of an N-unsubstituted indole (e.g., 1H-indole-2-carbaldehyde) with an appropriate alkylating agent, such as an alkyl or benzyl halide. mdpi.comrsc.org This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. mdpi.comrsc.org For instance, 1-benzyl-1H-indole-3-carbaldehyde has been synthesized efficiently by reacting indole-3-carbaldehyde with benzyl chloride or bromide in the presence of K₂CO₃. mdpi.comrsc.org The principles of this reaction are directly applicable to the synthesis of N-substituted indole-2-carbaldehyde derivatives.

| N-Substituent | Alkylating Agent | Typical Base/Solvent | Reference |

| Benzyl | Benzyl chloride or Benzyl bromide | K₂CO₃ / DMF | rsc.org |

| Ethyl | Ethyl iodide or Diethyl sulfate | NaH / DMF | researchgate.net |

| Allyl | Allyl bromide | K₂CO₃ / DMF | researchgate.net |

| Isopropyl | 2-Iodopropane | NaH / DMF | acs.org |

This interactive table summarizes common reagents for introducing various substituents onto the indole nitrogen.

Modern synthetic enhancements include the use of microwave irradiation, which can significantly reduce reaction times and improve yields for these N-alkylation reactions. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, these principles can be applied to various stages, including the formation of the indole core and the subsequent functional group manipulations. beilstein-journals.orgnih.gov

While specific green routes documented exclusively for this compound are sparse, general strategies for indole synthesis and related reactions offer a clear path toward more sustainable methods. researcher.life Key areas of improvement include the choice of solvents, catalysts, and energy sources. beilstein-journals.org

Key Green Strategies:

Use of Benign Solvents: A major focus has been to replace traditional volatile organic solvents with more environmentally friendly alternatives. Water and ethanol (B145695) are particularly attractive as they are non-toxic, cheap, and safe. scirp.org Reactions for the synthesis of indole derivatives, such as the condensation of indoles with aldehydes, have been successfully performed in aqueous media. scirp.org

Solvent-Free Reactions: Eliminating the solvent entirely represents an ideal green chemistry scenario. Solvent-free (neat) conditions, often facilitated by heating or ball-milling, can lead to higher efficiency, easier product isolation, and a significant reduction in waste. beilstein-journals.orgnih.gov For example, the reaction of indole with aldehydes has been achieved under neat conditions using calcium oxide (CaO) as a catalyst. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are energy-efficient alternatives to conventional heating. researchgate.netscirp.org These techniques can accelerate reaction rates, often leading to cleaner reactions with higher yields in shorter time frames. Microwave-assisted N-alkylation of indoles is a notable example of this approach. researchgate.net

Eco-Friendly Catalysts: There is a growing interest in replacing hazardous and expensive catalysts with greener alternatives. This includes the use of nanocatalysts, which offer high activity and recyclability, as well as natural catalysts. beilstein-journals.org For instance, acidic fruit juices, like lemon juice, have been employed as a natural, biodegradable acid catalyst for the condensation of indoles and aldehydes. scirp.org

| Green Approach | Example Application | Potential Benefit for Synthesis | Reference |

| Aqueous Media | Condensation of indoles with aldehydes in an ethanol/water mixture. | Reduces use of volatile organic compounds (VOCs). | scirp.org |

| Solvent-Free Conditions | Reaction of indole with aldehydes using CaO catalyst at 100 °C. | Eliminates solvent waste, simplifies workup. | nih.gov |

| Natural Catalyst | Lemon juice as an acid catalyst for indole reactions. | Utilizes a renewable, non-toxic, and biodegradable catalyst. | scirp.org |

| Microwave Irradiation | N-alkylation of indole-3-carbaldehyde derivatives. | Reduces reaction time and energy consumption, improves yields. | researchgate.net |

| Ultrasound Irradiation | Synthesis of bis(indolyl)methanes in aqueous ethanol. | Enhances reaction rates through cavitation. | scirp.org |

This interactive table highlights green chemistry strategies and their potential application in the synthesis of indole aldehydes.

Advanced Reactivity and Mechanistic Studies of 1 Methyl 1h Indole 2 Carbaldehyde

Reactions Involving the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring.

The directing effects on the benzene (B151609) ring are a combination of the activating, ortho, para-directing N-methyl group and the deactivating, meta-directing C-2 formyl group. The powerful activating effect of the indole nitrogen typically directs incoming electrophiles to the C-5 and C-7 positions. However, the deactivating effect of the C-2 formyl group can influence the final regiochemical outcome. Studies on related 2-substituted indoles, such as 2-methylindole and 2-phenylindole, show that nitration often occurs at the 5- and 6-positions.

Friedel-Crafts Reactions: 1-Methyl-1H-indole-2-carbaldehyde has been used as a reactant in organocatalytic cascade Friedel-Crafts alkylation reactions to prepare tetrahydrocarbazoles sigmaaldrich.com. This demonstrates the nucleophilic character of the indole ring, which can attack an electrophile generated in situ, leading to cyclization and the formation of a new fused ring system.

Cyclization Reactions for Novel Heterocyclic Systems

Cyclization reactions involving this compound provide efficient pathways to construct fused and polycyclic indole derivatives. The aldehyde functionality serves as a key electrophilic handle, enabling the formation of new rings through reactions with various nucleophilic partners.

A notable application of this compound is in the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines. This transformation is achieved through a cascade imination-heterocyclization pathway. When this compound is reacted with an amino acid ester salt, such as glycine methyl ester hydrochloride, in the presence of a base, it leads to the formation of the γ-carboline scaffold.

The reaction mechanism is proposed to begin with the formation of a trans-iminoester from the condensation of the aldehyde and the glycine ester. The base, typically a hindered amine like N,N-diisopropylethylamine (DIPEA), then abstracts an active methylene proton from the iminoester to generate an enolate. This enolate subsequently undergoes a nucleophilic addition to a second molecule of the indole aldehyde. The resulting intermediate then cyclizes and dehydrates to furnish the final γ-carboline product. The nucleophilicity of the indole C3 position plays a crucial role in the cyclization step. Consequently, electron-donating groups on the indole ring tend to result in better yields of the corresponding γ-carbolines. rsc.org

Optimization studies have shown that the reaction conditions are critical for achieving high yields. For instance, heating a neat mixture of this compound (2 equivalents), glycine methyl ester hydrochloride (1 equivalent), and DIPEA (3.5 equivalents) at 120 °C in a sealed tube provides the desired γ-carboline in a 70% yield. rsc.org In contrast, running the reaction in a solvent like toluene, even at reflux, results in only trace amounts of the product. rsc.org

Table 1: Optimization of Reaction Conditions for γ-Carboline Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DIPEA | Toluene | RT to Reflux | 16 | Trace |

| 2 | DBU | Toluene | Reflux | 16 | Trace |

| 3 | K₂CO₃ | Toluene | Reflux | 16 | No Reaction |

| 4 | DIPEA | DMF | 120 | 12 | 45 |

| 5 | DIPEA | DMSO | 120 | 12 | 55 |

| 6 | DIPEA | None | 100 | 12 | 60 |

| 7 | DIPEA | None | 120 | 6 | 70 |

Pyrimidoindole derivatives can be synthesized from precursors derived from indole-2-carbaldehydes. One-pot procedures have been developed for synthesizing pyrimido[4,5-b] and [5,4-b]indoles. These methods often involve the reaction of an N-(3-carbonyl-1-substituted-1H-indol-2-yl)amide with an ammonium source like ammonium formate in tert-butanol at elevated temperatures. The N-acylamidoindole precursor can be prepared from the corresponding indole-2-carbaldehyde, highlighting an indirect but effective route to these fused heterocyclic systems. rsc.org

Annulation Reactions

Annulation strategies using this compound allow for the construction of fused ring systems in a controlled manner. These reactions are pivotal for creating complex molecular architectures from relatively simple starting materials.

One key application is in the synthesis of deazapurine isosteres, which is achieved via a pyridine (B92270) ring annulation onto the indole core. sigmaaldrich.com Another advanced example is the formal [4+3] annulation reaction between indole-2-carboxaldehydes and 2-hydroxy phenyl p-quinone methides. This reaction is catalyzed by a combination of an N-heterocyclic carbene (NHC) and a Lewis acid, such as bismuth(III) triflate (Bi(OTf)₃). The reaction proceeds through a dynamic kinetic resolution of an in situ generated γ,γ-disubstituted indole-2-carboxaldehyde intermediate, ultimately yielding complex tetracyclic ε-lactones in high yield and enantioselectivity. nih.gov

Catalytic Transformations

The aldehyde functionality of this compound is highly amenable to activation by various catalysts, enabling a range of complex transformations, particularly organocatalytic cascade reactions.

Organocatalytic Cascade Reactions (e.g., Friedel-Crafts alkylation/Michael addition/aromatization)

Another powerful organocatalytic cascade involves the reaction of indole-2-carbaldehydes with o-aminoanilines. This process, which can be performed at room temperature, proceeds through an aldimine condensation, a rsc.orgnih.gov-hydride transfer, and a Mannich-type cyclization. The result is the one-step assembly of polycyclic indole-2,3-fused diazocanes. This metal-free, redox-neutral methodology showcases high atom and step economy, opening new avenues for the construction of medium-sized ring structures fused to the indole framework.

Gold-catalyzed Reactions for Complex Heterocycles

Gold catalysis offers a powerful method for constructing intricate molecular architectures. Research has demonstrated a mild, gold-catalyzed three-component dehydrogenative coupling reaction involving terminal alkynes, amines, and indole-2-carboxaldehyde derivatives to produce functionalized indole products. rsc.org In a specific application of this methodology, this compound was used as the aldehyde source. rsc.org

This reaction demonstrates notable selectivity. When this compound, which possesses significant steric hindrance adjacent to the aldehyde group, was reacted, the process completed in 8 hours, affording the endo-isomer product exclusively in a high yield of 92%. rsc.org This contrasts with less hindered aldehydes, like benzaldehyde (B42025), which produced a mixture of endo and exo isomers. rsc.org The optimal solvent for this transformation was found to be methanol (MeOH), which provided superior yields compared to other solvents such as 1,2-dichloroethane (DCE), acetonitrile (CH3CN), dimethylformamide (DMF), and toluene. rsc.org

| Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|---|---|

| This compound | Terminal Alkyne | Amine | Gold(I) complex | MeOH | 60 °C | 92% | Endo-isomer only |

The structure of the resulting polyheterocyclic products has been unambiguously confirmed through methods including X-ray diffraction analysis. rsc.org This gold-catalyzed strategy highlights the utility of this compound as a building block for complex, sterically defined heterocyclic systems. rsc.org

Rhodaelectro-Catalyzed Reactions

A review of the scientific literature did not yield specific examples of Rhodaelectro-catalyzed reactions that utilize this compound as a substrate. This area may represent an opportunity for future research in the functionalization of indole aldehydes.

NHC-Lewis Acid Cooperative Catalysis

The application of N-Heterocyclic Carbene (NHC)-Lewis Acid cooperative catalysis specifically to this compound is not extensively documented in the reviewed scientific literature. While this catalytic strategy is a powerful tool for various aldehyde transformations, its specific use with this substrate awaits exploration.

Mechanistic Investigations of Key Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing existing methodologies and developing new synthetic pathways.

Transition State Analysis

The study of transition states is fundamental to elucidating reaction mechanisms and designing novel molecules, such as enzyme inhibitors. This compound has served as a starting material in the synthesis of transition state analogs designed to inhibit the action of ricin, a highly toxic plant protein. googleapis.comgoogle.com These synthetic analogs mimic the transition state of the natural substrate of ricin, thereby acting as potent inhibitors of its enzymatic activity. google.com

Furthermore, computational studies have been performed on derivatives of this compound to understand their structural and electronic properties. For a compound synthesized from this compound and 2-(piperazin-1-yl)phenol, theoretical investigations involving conformational analysis, examination of HOMO and LUMO orbitals, and analysis of transition states were conducted to rationalize its biological activity. researchgate.net

Reaction Pathway Elucidation

Elucidating reaction pathways provides a step-by-step map of a chemical transformation. For a copper-catalyzed amidation reaction where this compound was a substrate, a plausible mechanistic pathway has been proposed. acs.org This transformation, which uses a secondary amine as an amidating source, is thought to proceed through a Cu(I)/Cu(II)/Cu(III) catalytic cycle combined with a radical rearrangement process involving a 1,3-hydrogen atom transfer (HAT). acs.org The viability of this pathway is supported by the detection of key reaction intermediates via high-resolution mass spectrometry (HRMS). acs.org

In a more general context, the reaction mechanism for the addition of indole to aldehydes under neat conditions has been considered. researchgate.net Plausible pathways involve the initial formation of an indole-1-carbinol intermediate, which can then react further. researchgate.net While this study did not use this compound specifically, it provides a foundational understanding of the reactivity between indole moieties and aldehydes that is relevant to elucidating reaction pathways. researchgate.net

Isotope Labeling Studies for Mechanism Elucidation

Based on a review of the available literature, there are no specific reports of isotope labeling studies being employed to elucidate the reaction mechanisms of this compound. Such studies are a powerful tool for tracking bond-forming and bond-breaking events and could provide deeper insight into the reactivity of this compound in future investigations.

Advanced Spectroscopic and Computational Characterization of 1 Methyl 1h Indole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 1-Methyl-1H-indole-2-carbaldehyde provides distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given proton. Protons in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield). jove.com

The aldehyde proton (-CHO) is particularly characteristic, appearing significantly downfield due to the strong deshielding effect of the adjacent carbonyl group. The protons on the aromatic benzene (B151609) ring typically appear in the range of δ 7.0-8.0 ppm, with their exact shifts and coupling patterns revealing their positions relative to the fused pyrrole (B145914) ring and each other. The proton on C3 of the indole (B1671886) ring also has a characteristic shift. The methyl protons (N-CH₃) are shielded and appear much further upfield.

Table 1: Indicative ¹H NMR Chemical Shifts for this compound Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

| Proton Assignment | Indicative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | ~10.1 - 10.3 | Singlet (s) |

| H7 | Downfield in aromatic region | Doublet (d) |

| H4 | Downfield in aromatic region | Doublet (d) |

| H5 / H6 | Mid-range in aromatic region | Multiplet (m) or Triplet (t) |

| H3 | Upfield in aromatic region | Singlet (s) or fine doublet |

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. ucl.ac.uk The spectrum provides direct information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically above 180 ppm. The aromatic carbons of the indole ring resonate in the approximate range of 110-140 ppm. Quaternary carbons (those not bonded to any hydrogens, like C2, C3a, and C7a) often show signals of lower intensity. The carbon of the N-methyl group is highly shielded and appears upfield.

While ¹³C data for this compound is not broadly published, data for its isomer, 1-methyl-1H-indole-3-carbaldehyde, shows characteristic shifts that can be used for comparison. rsc.org For instance, the aldehyde carbon appears at δ 184.43 ppm and the N-methyl carbon at δ 33.69 ppm in the 3-carbaldehyde isomer. rsc.org

Directly bonded carbon-proton coupling constants (¹JC-H) provide information about the hybridization of the carbon atom. journals.co.za For instance, the ¹JC-H for sp²-hybridized carbons in the aromatic ring is typically larger than that for sp³-hybridized carbons.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). researchgate.net For this compound, a COSY spectrum would reveal the connectivity of the protons on the benzene ring, showing cross-peaks between H4-H5, H5-H6, and H6-H7, confirming their adjacency.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond C-H coupling). researchgate.net It allows for the direct assignment of a proton's signal to its corresponding carbon signal. For example, the proton signal around δ 4.0 ppm would show a cross-peak to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D experiments, showing correlations between protons and carbons over two or three bonds. researchgate.net It is crucial for connecting different parts of the molecule and identifying quaternary carbons. Key expected HMBC correlations for this compound would include:

Correlation from the aldehyde proton (CHO) to the C2 and C3 carbons.

Correlation from the N-methyl protons (N-CH₃) to the C2 and C7a carbons.

Correlations from H7 to C5 and C5a, and from H4 to C6 and C5a, which help to definitively assign the aromatic signals.

Isotope effects in NMR arise from the presence of different isotopes of an atom, which can cause small but measurable shifts in the resonance frequencies of nearby nuclei. organicchemistrydata.org The most common isotope effect observed in the ¹H NMR of organic molecules is due to the natural abundance of ¹³C (approximately 1.1%). ucl.ac.uk

This effect manifests as small "satellite" peaks flanking a main ¹H signal. These satellites arise from the small population of molecules where the observed proton is attached to a ¹³C atom instead of the much more abundant ¹²C atom. The separation of these satellite peaks corresponds to the one-bond proton-carbon coupling constant (¹JC-H). While often subtle, these satellite signals can provide valuable information on C-H coupling constants directly from the ¹H spectrum. acs.org The presence of heavier isotopes generally causes a slight upfield shift (to a less positive chemical shift value) for the attached nucleus. ucl.ac.uk More significant isotope effects can be observed when a proton is replaced by deuterium (B1214612) (D), which can be used in specialized experiments to probe reaction mechanisms or hydrogen bonding. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. nih.gov

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups.

Carbonyl (C=O) Stretch: The most intense and characteristic band in the IR spectrum is the C=O stretching vibration of the aldehyde group. Due to conjugation with the indole ring, this band is expected in the region of 1660-1690 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aldehyde C-H stretch gives rise to two characteristic, often weak, bands near 2820 cm⁻¹ and 2720 cm⁻¹.

C=C Ring Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings occur in the 1450-1620 cm⁻¹ region. scialert.netresearchgate.net

C-H Bends: Out-of-plane C-H bending vibrations in the benzene ring are observed in the 700-900 cm⁻¹ region, and their specific pattern can help confirm the substitution pattern.

N-CH₃ Vibrations: The vibrations associated with the N-methyl group, including stretching and bending modes, will also be present.

Table 2: Indicative Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Vibrational Mode | Functional Group |

|---|---|---|---|

| > 3000 | Medium-Weak | ν(C-H) | Aromatic C-H |

| ~2930 | Weak | ν(C-H) | Methyl C-H |

| ~2820, ~2720 | Weak | ν(C-H) | Aldehyde C-H |

| ~1670 | Very Strong | ν(C=O) | Aldehyde Carbonyl |

| 1450 - 1620 | Medium-Strong | ν(C=C) | Aromatic Ring |

Analysis of C=O and C-H Stretching Frequencies

The infrared (IR) spectrum of an organic molecule provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different functional groups. For aldehydes, two particularly diagnostic regions are the carbonyl (C=O) and the aldehydic C-H stretching frequencies.

In aliphatic aldehydes, the C=O stretching vibration typically appears in the range of 1740-1720 cm⁻¹. spcmc.ac.in However, when the carbonyl group is conjugated with a double bond or an aromatic ring, as in this compound, this frequency is lowered and observed in the 1710-1685 cm⁻¹ region. spcmc.ac.in This shift is due to the delocalization of π-electrons, which reduces the double bond character of the C=O bond. For instance, the C=O stretch in aromatic aldehydes like benzaldehyde (B42025) is found around 1700 cm⁻¹.

The aldehydic C-H stretching vibration is another key diagnostic feature, typically appearing as a pair of bands in the region of 2850-2700 cm⁻¹. spcmc.ac.in One of these bands is often observed around 2720 cm⁻¹. spcmc.ac.in The presence of these characteristic absorptions provides strong evidence for the aldehyde functionality.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for Conjugated Aldehydes |

| Carbonyl (C=O) Stretch | 1710 - 1685 spcmc.ac.in |

| Aldehydic C-H Stretch | 2850 - 2700 spcmc.ac.in |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. The molecular formula for this compound is C₁₀H₉NO, corresponding to a calculated exact mass of 159.0684 g/mol . nih.gov Experimental HRMS analysis of this compound would be expected to yield a mass value that is very close to this theoretical calculation, confirming its molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the formyl group (CHO, M-29). libretexts.org

For this compound (molecular weight 159.18 g/mol sigmaaldrich.com), the mass spectrum would be expected to show a prominent molecular ion peak at m/z 159. A significant fragment would likely be observed at m/z 130, corresponding to the loss of the CHO group, resulting in the stable 1-methyl-1H-indole cation. Another expected peak would be at m/z 158, resulting from the loss of a hydrogen atom. nih.gov The analysis of these fragments helps to confirm the presence and position of the aldehyde group on the 1-methylindole (B147185) scaffold.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Electronic Absorption Behavior and Influence of Substituents

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₐ bands. nih.gov For this compound, the presence of the conjugated carbonyl group significantly influences the electronic absorption. The spectrum typically shows absorption maxima that are shifted to longer wavelengths (bathochromic shift) compared to unsubstituted indole.

The electronic properties and positions of substituents on the indole ring can have a significant impact on the absorption spectra. acs.orgcore.ac.uk Electron-donating groups generally cause a bathochromic shift, while electron-withdrawing groups can have a more complex effect. core.ac.uk The polarity of the solvent can also influence the position of the absorption maxima. acs.org For example, a change from a non-polar to a polar solvent often results in a red-shift of the long-wavelength absorption band. acs.org

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

For this compound, a single crystal XRD analysis would reveal the planarity of the indole ring system and the orientation of the N-methyl and C2-carbaldehyde groups. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. The Cambridge Structural Database (CSD) is a repository for such crystallographic data, and a search for related structures, such as 1-methyl-1H-indole-3-carbaldehyde, reveals that crystal structures for these types of molecules have been determined. nih.gov These studies confirm the expected molecular geometry and provide insights into the solid-state organization. nih.gov

| Spectroscopic/Analytical Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of functional groups (C=O, C-H) spcmc.ac.in |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula nih.gov |

| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns libretexts.org |

| UV-Visible Spectroscopy | Information on electronic transitions and conjugation nih.govacs.orgcore.ac.uk |

| X-ray Diffraction (XRD) Crystallography | Precise 3D molecular structure and solid-state packing nih.gov |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry serves as a powerful tool for elucidating the intrinsic properties of this compound at the atomic level. Quantum mechanical calculations allow for the detailed investigation of its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For indole derivatives, DFT calculations are routinely employed to determine optimized molecular geometries, electronic structures, and other properties. researchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are frequently used to perform geometry optimizations, which calculate the lowest energy arrangement of atoms in the molecule. researchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in related indole carbaldehydes, the planarity of the carbaldehyde group with respect to the indole ring is a key structural parameter that can be accurately determined. nih.gov The starting point for these calculations is often an experimental structure, such as one determined by X-ray crystallography, which is then optimized to find the energy-minimized conformation in the gaseous phase or in a simulated solvent environment. nih.gov While specific DFT studies on this compound are not extensively published, data from its isomer, 1-Methyl-1H-indole-3-carbaldehyde, and other substituted indoles show excellent agreement between DFT-calculated geometries and experimental results, validating the reliability of this theoretical approach. researchgate.net This allows for the confident prediction of its structural parameters.

| Parameter | Description | Typical Method |

| Geometry Optimization | Calculation of the minimum energy structure, providing bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Electronic Structure | Determination of the distribution of electrons within the molecule, including orbital energies and charge distributions. | DFT, Mulliken Population Analysis, Natural Population Analysis (NPA) researchgate.net |

| Basis Set | A set of mathematical functions used to build molecular orbitals. Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ) are common. | 6-311++G(d,p), aug-cc-pVTZ |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For indole derivatives, DFT calculations are used to compute the energies of these orbitals. These calculations help in understanding the charge transfer interactions within the molecule. nih.gov Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |

These parameters are typically calculated using DFT methods like B3LYP or M06-2X with appropriate basis sets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand with its protein target. For derivatives of this compound, docking studies can identify potential biological targets and elucidate the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, studies on the closely related isomer, 1-methyl-indole-3-carboxaldehyde (MEICA), have used molecular docking to investigate its inhibitory activity against protein targets implicated in lung cancer. google.com These studies calculate a binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. The results can reveal key amino acid residues in the protein's active site that are crucial for binding, guiding the design of more potent and selective derivatives. google.com

| Target Protein (Example from Indole Derivatives) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Study Focus |

| E. coli MurB researchgate.net | (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | Not specified, but noted as most active | Tyr157, Lys261, Ser228 | Antibacterial Activity |

| Casein kinase 2 (CK2) google.com | 1-Methyl-indole-3-carboxaldehyde | Not specified, but noted as having good inhibitory activity | Not specified | Anticancer Activity (Lung) |

| Lanosterol 14a-demethylase researchgate.net | (Z)-5-((5-bromo-1-methyl-1H-indol-3-yl)methylene)-3-(4-carboxyphenyl)-2-thioxothiazolidin-4-one | Not specified, but noted as most active | Heme group | Antifungal Activity |

The biological activity and reactivity of a flexible molecule like this compound can be influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. For this compound, a key degree of freedom is the rotation around the single bond connecting the aldehyde group to the indole ring.

Computational methods, such as performing a relaxed potential energy surface (PES) scan, can be used to explore the conformational space. nih.gov This involves systematically rotating the dihedral angle of the aldehyde group and performing a geometry optimization at each step. The resulting energy profile reveals the most stable (lowest energy) conformations and the energy barriers for rotation between them. Studies on similar 1-(arylsulfonyl)indole molecules have shown that the rotational barrier between conformers can be in the range of 2.5–5.5 kcal/mol, indicating that multiple conformations may be accessible at room temperature. nih.gov Understanding the preferred conformation is essential as it dictates how the molecule interacts with other molecules, including biological receptors.

Quantum mechanical calculations are highly effective in predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. DFT methods can accurately calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For IR spectra, calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. researchgate.net The potential energy distribution (PED) analysis can then be used to assign specific vibrational modes to the calculated frequencies. google.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are powerful tools for assigning complex spectra and distinguishing between isomers, such as this compound and its 3-carbaldehyde counterpart. Comparisons between calculated and experimental spectra for related indole derivatives have shown a high degree of correlation. researchgate.netgoogle.com

| Spectroscopic Parameter | Computational Method | Basis Set Example | Application |

| IR Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Aiding in the assignment of experimental vibrational spectra. researchgate.net |

| Raman Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Complementing IR data for structural characterization. google.com |

| ¹H NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Assigning proton signals and confirming structure. researchgate.net |

| ¹³C NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Assigning carbon signals and confirming structure. researchgate.net |

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction pathways, providing a deeper understanding that is often inaccessible through experiments alone. This compound can serve as a reactant in various synthetic transformations, such as annulation reactions to form more complex heterocyclic systems. sigmaaldrich.comacs.org

For example, in rhodium-catalyzed cascade annulations involving indole carbaldehydes, computational studies can help to propose and validate plausible mechanisms. acs.org These simulations can model the initial C-H activation step, the formation of metallacycle intermediates, migratory insertion of other reactants, and the final reductive elimination or cyclization to yield the product. acs.org By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined, offering critical insights for optimizing reaction conditions and expanding the scope of the reaction.

Biological Activities and Pharmacological Potential of 1 Methyl 1h Indole 2 Carbaldehyde Derivatives

Anticancer and Cytotoxic Activities

The indole (B1671886) scaffold is a key component in numerous natural and synthetic compounds that exhibit potent anticancer activity. Derivatives of indole-2-carbaldehyde and structurally similar indole-2-carboxylic acids have been investigated for their ability to inhibit cancer cell growth through various mechanisms.

A primary mechanism by which indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition is a clinically validated strategy for cancer therapy.

Tubulin Inhibition: Many indole-based compounds function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. This binding disrupts the formation of the mitotic spindle, leading to a halt in the cell cycle and subsequent cell death. ajchem-b.com For instance, novel indole-containing hybrids derived from the natural product millepachine (B2987336) were found to inhibit tubulin polymerization, which is a key factor in their potent cytotoxic effects. ajchem-b.com Similarly, certain indole/1,2,4-triazole hybrids have been identified as effective inhibitors of tubulin polymerization. acs.org

Apoptosis Induction: By disrupting the cell cycle, these derivatives trigger programmed cell death, or apoptosis. Studies on novel 1H-indole-2-carboxylic acid derivatives have shown they can induce apoptosis in liver cancer cells. nih.gov The pro-apoptotic mechanism can involve the activation of caspase enzymes, modulation of the Bcl-2 family of proteins, and an increase in reactive oxygen species (ROS), leading to the collapse of the mitochondrial membrane potential. ajchem-b.comnih.govnih.gov

Cell Cycle Regulation: The inhibition of tubulin polymerization directly leads to cell cycle arrest, most commonly in the G2/M phase. ajchem-b.com This prevents cancer cells from completing mitosis and proliferating. Some 1H-indole-2-carboxylic acid derivatives have also been shown to induce a G1-S phase cell cycle arrest in liver cancer cells. nih.gov

Table 1: Mechanisms of Anticancer Action for Indole Derivatives

| Mechanism | Target/Pathway | Outcome | Related Derivative Class |

|---|---|---|---|

| Tubulin Inhibition | Colchicine Binding Site on β-Tubulin | Disruption of microtubule formation | Indole-Millepachine Hybrids ajchem-b.com, Indole/1,2,4-Triazole Hybrids acs.org |

| Apoptosis Induction | Caspase Activation, ROS Production | Programmed Cell Death | 1H-Indole-2-Carboxylic Acid Derivatives nih.gov, Schiff Bases nih.gov |

| Cell Cycle Arrest | Mitotic Spindle Formation | Halt of Cell Proliferation | Indole-Millepachine Hybrids (G2/M phase) ajchem-b.com, 1H-Indole-2-Carboxylic Acid Derivatives (G1-S phase) nih.gov |

The cytotoxic activity of indole derivatives has been demonstrated across a wide range of human cancer cell lines. The specific efficacy often depends on the substitutions made to the core indole structure.

For example, novel indole-containing hybrids of millepachine exhibited potent activity against five types of human cancer cell lines, with IC₅₀ values in the nanomolar range, making them significantly more active than the parent compound. ajchem-b.com Derivatives of 1H-indole-2-carboxylic acid have shown particular efficacy against various human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B, as well as chemotherapy-resistant cells. nih.gov Other studies on Schiff bases and different indole derivatives have reported cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. nih.govnih.gov

Table 2: Cytotoxic Efficacy of Indole Derivatives Against Various Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Cancer Type | Reported IC₅₀ Values |

|---|---|---|---|

| Indole-Millepachine Hybrids ajchem-b.com | Multiple (five types) | Various | 0.022 to 0.074 µM |

| 1H-Indole-2-Carboxylic Acid Derivatives nih.gov | Bel-7402, SMMC-7721, Hep G2 | Liver | Not specified |

| Schiff Base Derivatives nih.gov | HeLa, MCF-7 | Cervical, Breast | Micromolar range |

Based on available scientific literature, there is currently no specific information regarding the vacuole-inducing activity of 1-Methyl-1H-indole-2-carbaldehyde derivatives or closely related indole compounds as a primary mechanism of anticancer action.

Antimicrobial Properties

The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Derivatives of indole, particularly those that can be formed from this compound such as Schiff bases and thiosemicarbazones, have shown promise as antimicrobial agents. nih.govnih.gov

Thiosemicarbazones and Schiff bases are two major classes of derivatives known for their biological activities. Their synthesis often involves the condensation of an aldehyde, such as this compound, with a thiosemicarbazide (B42300) or a primary amine.

Thiosemicarbazones: These compounds have demonstrated broad-spectrum antibacterial properties. mdpi.com Some thiosemicarbazone derivatives have shown significant activity against Staphylococcus aureus. researchgate.net The mechanism of action may involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com

Schiff Bases: Novel bis(indolyl)methane derivatives containing Schiff base moieties have been synthesized and screened for antibacterial activity. nih.gov These compounds displayed weak to moderate activity against Gram-negative bacteria such as Salmonella typhi, S. paratyphi A, and S. paratyphi B. nih.gov Furthermore, metal complexes of Schiff bases derived from a 1-substituted indole-2-carbaldehyde showed good antimicrobial potential. nih.gov

Table 3: Antibacterial Activity of Indole Derivative Classes

| Derivative Class | Bacterial Strains | Activity Level |

|---|---|---|

| Thiosemicarbazones researchgate.net | Staphylococcus aureus | Significant |

| Bis(indolyl)methane Schiff Bases nih.gov | Salmonella typhi, S. paratyphi A, S. paratyphi B | Weak to Moderate |

In addition to their antibacterial effects, certain indole derivatives have been evaluated for their potential to combat fungal infections.

Thiosemicarbazones: This class of compounds is known to possess antifungal properties. mdpi.com The mechanism of their antifungal action is thought to involve the disruption of the fungal cell membrane and the inhibition of protein synthesis. mdpi.com Studies on various thiosemicarbazones have shown their effectiveness against fungal pathogens like Candida albicans. researchgate.net

Indole-2-Carboxylate (B1230498) Derivatives: While not direct derivatives of the carbaldehyde, closely related (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antifungal activity, with Trichoderma viride being the most sensitive fungus.

Table 4: Antifungal Activity of Indole Derivative Classes

| Derivative Class | Fungal Strains | Activity Level |

|---|---|---|

| Thiosemicarbazones researchgate.net | Candida albicans, Candida tropicalis | Active |

Antiviral Activity

Derivatives of indole-2-carboxylate have demonstrated significant potential as broad-spectrum antiviral agents. nih.gov A series of these compounds were synthesized and evaluated for their in vitro activity against a panel of viruses, including influenza A and B, herpes simplex virus-1 (HSV-1), and coxsackievirus B3 (Cox B3). nih.gov

Notably, some of the synthesized compounds exhibited potent antiviral effects. For instance, one derivative displayed a high selectivity index (SI) of 17.1 against the Cox B3 virus. nih.govnih.gov Another compound showed potent inhibitory activity against the influenza A virus, with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L and a selectivity index of 12.1. nih.govnih.gov

Structure-activity relationship (SAR) studies revealed that the presence of an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity. nih.govnih.gov Conversely, the introduction of an acetyl substituent at the amino group was found to be unfavorable for activity against RNA viruses. nih.govnih.gov These findings highlight the potential of indole-2-carboxylate derivatives as a promising scaffold for the development of new broad-spectrum antiviral drugs. nih.gov

| Compound/Derivative | Virus | Activity |

| Indole-2-carboxylate derivative (8f) | Coxsackievirus B3 | SI = 17.1 nih.govnih.gov |

| Indole-2-carboxylate derivative (14f) | Influenza A | IC50 = 7.53 μmol/L, SI = 12.1 nih.govnih.gov |

Anti-inflammatory and Analgesic Effects

Indole derivatives have been investigated for their potential to alleviate inflammation and pain. nih.govjbarbiomed.com Hybrid molecules that combine indole and imidazolidine (B613845) nuclei have shown promise in this area. nih.gov

Two such hybrid compounds, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52), were evaluated in various models of inflammation and pain. nih.gov In models of inflammation, these compounds demonstrated anti-inflammatory effects by reducing the migration of leukocytes and decreasing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov

In a model of pain induced by acetic acid, both LPSF/NN-52 and LPSF/NN-56 showed analgesic activity, reducing the number of abdominal writhes by 52.1% and 63.1%, respectively. nih.gov However, in the hot plate test, a model for centrally mediated pain, neither of the derivatives showed any significant antinociceptive effect. nih.gov These findings suggest that the anti-inflammatory and analgesic effects of these indole-imidazolidine derivatives are likely mediated through modulation of the immune system. nih.gov

| Compound | Effect | Model |

| LPSF/NN-52 | 52.1% reduction in writhing nih.gov | Acetic acid-induced nociception nih.gov |

| LPSF/NN-56 | 63.1% reduction in writhing nih.gov | Acetic acid-induced nociception nih.gov |

| LPSF/NN-52 & LPSF/NN-56 | Reduced leukocyte migration and levels of TNF-α and IL-1β nih.gov | Air pouch and carrageenan-induced peritonitis nih.gov |

Neuroprotective Effects and Applications in Neurodegenerative Diseases

Derivatives of this compound have shown potential in the context of neurodegenerative diseases like Alzheimer's. One area of focus has been the inhibition of cholinesterase enzymes, which are key targets in Alzheimer's therapy. sbmu.ac.ir

A series of novel carbohydrazide (B1668358) indole-isoxazole hybrid derivatives were synthesized and evaluated for their in vitro anti-cholinesterase activity. sbmu.ac.ir The synthesis involved the condensation of 5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide with various carbaldehydes. sbmu.ac.ir The resulting compounds were then tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). sbmu.ac.ir

Furthermore, in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, a condition relevant to Parkinson's disease, an aldehyde-reducing composition (ARC) demonstrated neuroprotective effects. nih.gov Oral administration of ARC preserved dopaminergic neurons in the substantia nigra and striatum by preventing LPS-induced cell death. nih.gov It also normalized the activation of microglia and astrocytes, which are hallmarks of neuroinflammation. nih.gov These findings suggest that ARC has potent antioxidant, anti-aldehyde, and anti-inflammatory effects in vivo, indicating its potential as a disease-modifying agent for neuroinflammatory diseases. nih.gov

| Compound/Derivative | Target/Model | Observed Effect |

| Carbohydrazide indole-isoxazole hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | In vitro inhibition of cholinesterase activity sbmu.ac.ir |

| Aldehyde-reducing composition (ARC) | LPS-induced neuroinflammation mouse model | Preserved dopaminergic neurons, normalized microglia and astrocyte activation nih.gov |

Anthelmintic Activity

Indole and its derivatives have been recognized for a wide range of pharmacological activities, including anthelmintic properties. jbarbiomed.com Research has focused on the synthesis of novel indole derivatives and their evaluation for various biological effects. jbarbiomed.com While a broad spectrum of activities has been reported for indole compounds, specific studies detailing the anthelmintic activity of this compound derivatives are an area of ongoing research. jbarbiomed.com The indole nucleus is considered a valuable scaffold in the design of new therapeutic agents, and its potential against parasitic worms continues to be explored. jbarbiomed.com

Anticholinesterase Activity

Derivatives of this compound have been investigated for their ability to inhibit cholinesterase enzymes, which is a key therapeutic strategy for Alzheimer's disease. sbmu.ac.ir A series of novel carbohydrazide indole-isoxazole hybrid derivatives were synthesized from a key intermediate, 5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide. sbmu.ac.ir These compounds were then evaluated for their in vitro anticholinesterase activity. sbmu.ac.ir

The study demonstrated that these indole-isoxazole hybrids possess the ability to inhibit cholinesterase enzymes. sbmu.ac.ir This activity is significant because the inhibition of acetylcholinesterase (AChE) helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for patients with Alzheimer's disease. sbmu.ac.ir The indole scaffold is recognized as an important heterocyclic structure in the development of new drugs with diverse biological activities, including anti-Alzheimer's properties. sbmu.ac.ir

Antimalarial Activity

The indole scaffold is a significant structural motif in the development of new antimalarial agents. nih.gov Malaria, a disease caused by the Plasmodium parasite, remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics. nih.gov Indole derivatives have shown promise in this area, exhibiting activity against both drug-sensitive and drug-resistant strains of malaria in both in vitro and in vivo studies. nih.gov

The potential of the indole moiety as a template for new antimalarial drugs is supported by the broad-spectrum pharmacological properties of its derivatives. nih.gov Research in the last decade has seen advances in the development of indole alkaloids and hybrid compounds with antimalarial potential. nih.gov These findings suggest that the indole nucleus is a valuable starting point for the design and synthesis of new and effective treatments for malaria. nih.gov

Intestinal Barrier Protective Effects (e.g., in Toxoplasma gondii infection)

Indole aldehyde derivatives have been shown to have a protective effect on the intestinal barrier, particularly in the context of acute Toxoplasma gondii infection. nih.govmdpi.com This parasitic infection can cause significant damage to the intestinal barrier, which is the body's first line of defense. nih.govmdpi.com

A study investigating a range of indole derivatives found that several compounds, including 1-Methyl-indole-3-carboxaldehyde, demonstrated a higher selectivity index compared to the control drug, spiramycin. nih.govmdpi.com These derivatives were found to enhance gastrointestinal motility and increase the levels of glutathione (B108866) (GSH), an important antioxidant, in the small intestine. nih.govmdpi.com They also reduced levels of malondialdehyde (MDA) and nitric oxide (NO) in the small intestine tissue, as well as diamine oxidase (DAO) and NO in the serum of infected mice, all of which are markers of intestinal damage and inflammation. nih.govmdpi.com

Molecular docking studies suggested that the aldehyde group on the indole scaffold plays a crucial role in the protective mechanism by forming hydrogen bonds with key parasitic enzymes. nih.govmdpi.com Among the tested derivatives, Indole-3-carboxaldehyde showed particularly promising intestinal barrier protective effects in mice with acute T. gondii infection. nih.govmdpi.com These findings suggest that indole derivatives could be a potential therapeutic strategy for intestinal diseases caused by T. gondii, offering a new approach to treating intestinal barrier damage. nih.govmdpi.com

| Indole Derivative | Observed Effects in T. gondii Infected Mice |

| 1-Methyl-indole-3-carboxaldehyde | Higher selectivity index than spiramycin, enhanced gastrointestinal motility, increased intestinal GSH, reduced intestinal MDA and NO, reduced serum DAO and NO. nih.govmdpi.com |

| Indole-3-carboxaldehyde | Promising intestinal barrier protective effects. nih.govmdpi.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating how specific features of a molecule's structure contribute to its biological activity. For derivatives of the this compound scaffold, SAR studies have been instrumental in identifying key structural motifs that govern their pharmacological effects, including antimicrobial and anticancer activities. These derivatives are often synthesized by reacting the aldehyde group to form more complex structures like Schiff bases, hydrazones, and thiosemicarbazones.

The biological activity of this compound derivatives can be significantly altered by the introduction of different functional groups. While direct SAR studies on this specific scaffold are limited, research on closely related indole derivatives, such as those derived from indole-2-carboxylates, provides valuable insights into how substituents may influence activity.

A key area of investigation has been in the development of novel antimicrobial agents. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which feature a modification at the C3 position adjacent to the core of our interest, were evaluated for their antibacterial and antifungal activities. The study revealed that the nature of the substituent on the indole nitrogen (position N1) and on the benzene (B151609) ring of the indole nucleus plays a critical role in their efficacy.

Detailed findings from this research highlight several key SAR points nih.gov:

Substitution on Indole Nitrogen (N1): The presence and nature of the substituent at the N1 position significantly impact antimicrobial potency.

Substitution on the Benzene Ring: Electron-donating or electron-withdrawing groups on the fused benzene ring of the indole scaffold can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

The Thiazolidinone Moiety: The heterocyclic ring attached at the C3 position is a critical pharmacophore, and its substitution pattern can fine-tune the biological activity.

The antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC), of these derivatives against various bacterial and fungal strains demonstrates a clear dependence on the substitution pattern. For example, one of the most active compounds in the series featured a specific substitution pattern that enhanced its potency against several bacterial strains, with MIC values as low as 0.004 mg/mL nih.gov. In contrast, other substitutions led to a marked decrease in activity nih.gov.